(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate
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Overview
Description
(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate: is a chemical compound with the molecular formula C8H4Cl2N2O2S2 and a molecular weight of 295.17 g/mol It is characterized by the presence of two chlorothiazole rings, which are heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate typically involves the esterification of 2-chlorothiazole-5-carboxylic acid with (2-chlorothiazol-5-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the chlorothiazole rings can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atoms in the thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Amines or other reduced derivatives.
Scientific Research Applications
Chemistry: (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals. Its ability to interact with biological targets makes it a useful tool in drug discovery and development .
Medicine: Further research is needed to explore its full potential in medicine .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of chlorothiazole rings suggests potential binding to biological macromolecules, leading to modulation of their activity. Further studies are required to elucidate the precise molecular pathways involved .
Comparison with Similar Compounds
2-Chlorothiazole-5-carboxylic acid: A precursor in the synthesis of (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate.
(2-Chlorothiazol-5-yl)methanol: Another precursor used in the esterification process.
Thiazole derivatives: Compounds containing the thiazole ring, which may exhibit similar chemical reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of two chlorothiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4Cl2N2O2S2 |
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Molecular Weight |
295.2 g/mol |
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2-chloro-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H4Cl2N2O2S2/c9-7-11-1-4(15-7)3-14-6(13)5-2-12-8(10)16-5/h1-2H,3H2 |
InChI Key |
MIACYMYYGBIDLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Cl)COC(=O)C2=CN=C(S2)Cl |
Origin of Product |
United States |
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